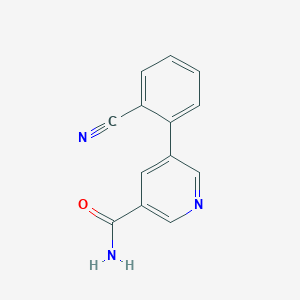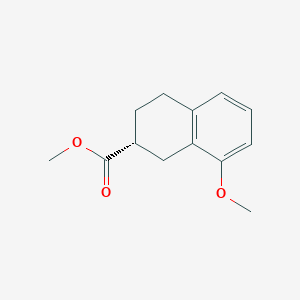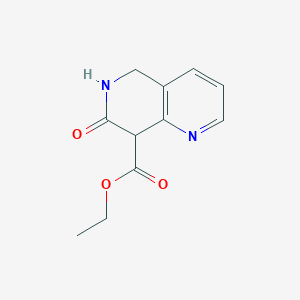
2-Chloro-1-cyclohexyl-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexyl-4-vinylbenzene is an organic compound with the molecular formula C14H17Cl It is a derivative of benzene, featuring a chlorine atom, a cyclohexyl group, and a vinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclohexyl-4-vinylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclohexyl-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) under high pressure.
Major Products Formed
Substitution: Formation of compounds like 2-hydroxy-1-cyclohexyl-4-vinylbenzene.
Oxidation: Formation of 2-chloro-1-cyclohexyl-4-vinylbenzaldehyde or 2-chloro-1-cyclohexyl-4-vinylbenzoic acid.
Reduction: Formation of 2-chloro-1-cyclohexyl-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclohexyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclohexyl-4-vinylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-cyclohexylbenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-Cyclohexyl-4-vinylbenzene:
2-Chloro-4-vinylbenzene: Lacks the cyclohexyl group, which influences its physical and chemical properties.
Uniqueness
2-Chloro-1-cyclohexyl-4-vinylbenzene is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring, along with a cyclohexyl group. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H17Cl |
|---|---|
Molekulargewicht |
220.74 g/mol |
IUPAC-Name |
2-chloro-1-cyclohexyl-4-ethenylbenzene |
InChI |
InChI=1S/C14H17Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h2,8-10,12H,1,3-7H2 |
InChI-Schlüssel |
GUSAIMQTAZHRGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






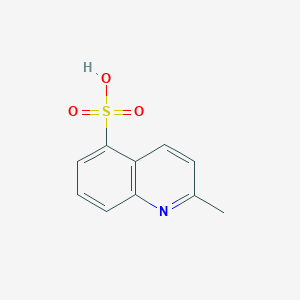
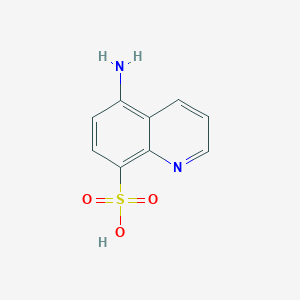

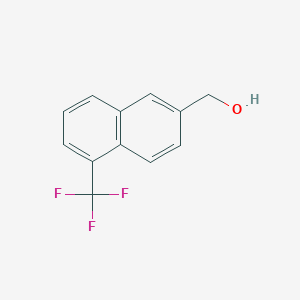

![7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)
